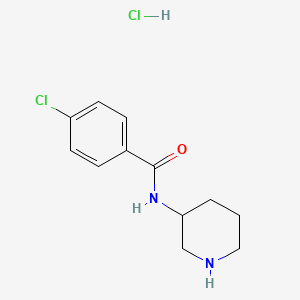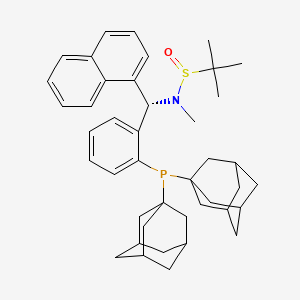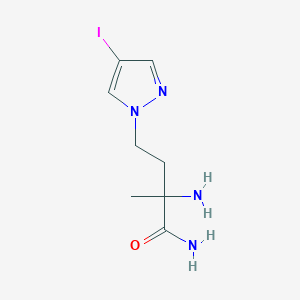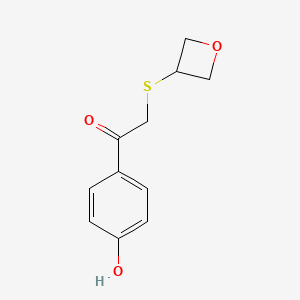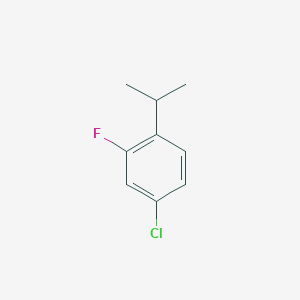
4-Chloro-2-fluoro-1-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-fluoro-1-isopropylbenzene is an aromatic compound with a benzene ring substituted by chlorine, fluorine, and isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting isopropylbenzene can then undergo halogenation to introduce the chlorine and fluorine substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. For example, starting with fluorobenzene, chlorination can be carried out using chlorine gas in the presence of a catalyst. The isopropyl group can be introduced via Friedel-Crafts alkylation, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-fluoro-1-isopropylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
EAS: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
4-Chloro-2-fluoro-1-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-fluoro-1-isopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-fluorotoluene: Similar structure but with a methyl group instead of an isopropyl group.
4-Chloro-2-fluoroanisole: Contains a methoxy group instead of an isopropyl group.
4-Chloro-2-fluorobenzaldehyde: Contains an aldehyde group instead of an isopropyl group.
Uniqueness
4-Chloro-2-fluoro-1-isopropylbenzene is unique due to the presence of both chlorine and fluorine substituents along with an isopropyl group, which can influence its reactivity and interactions in chemical reactions. This combination of substituents can lead to unique properties and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H10ClF |
|---|---|
Peso molecular |
172.63 g/mol |
Nombre IUPAC |
4-chloro-2-fluoro-1-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClF/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 |
Clave InChI |
LNFBLPMQLGTYSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


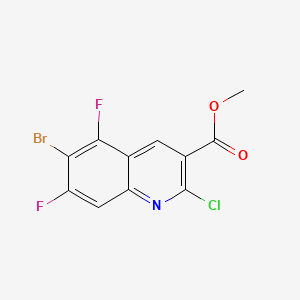

![6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13644456.png)
![2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13644463.png)
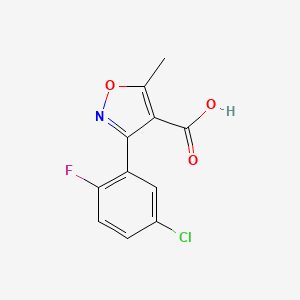
![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13644474.png)
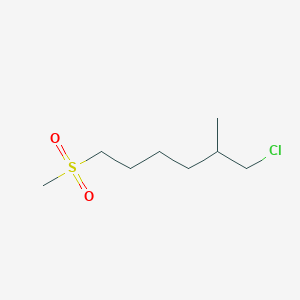
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-8,22-di(nonyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-dichloro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13644485.png)
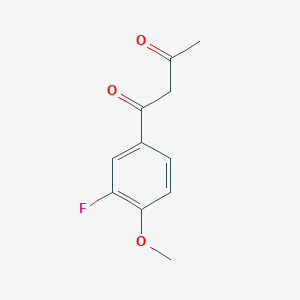
![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
